molecular formula C3H2N6O B14479458 3-Azido-2-oxo-1,2lambda~5~,4-triazine CAS No. 65481-63-2

3-Azido-2-oxo-1,2lambda~5~,4-triazine

Cat. No.: B14479458
CAS No.: 65481-63-2
M. Wt: 138.09 g/mol
InChI Key: PIVJZGDRVKAIOL-UHFFFAOYSA-N
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Description

3-Azido-2-oxo-1,2λ⁵,4-triazine is a nitrogen-rich heterocyclic compound characterized by an azido (-N₃) group at position 3 and a ketone (=O) at position 2 within the 1,2,4-triazine core. The azido group imparts unique reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition) and serving as a precursor for further functionalization. The oxo group enhances hydrogen-bonding capacity, influencing molecular interactions in biological or material systems .

Properties

CAS No.

65481-63-2

Molecular Formula

C3H2N6O

Molecular Weight

138.09 g/mol

IUPAC Name

3-azido-2-oxido-1,2,4-triazin-2-ium

InChI

InChI=1S/C3H2N6O/c4-8-7-3-5-1-2-6-9(3)10/h1-2H

InChI Key

PIVJZGDRVKAIOL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=[N+](C(=N1)N=[N+]=[N-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-2-oxo-1,2lambda~5~,4-triazine typically involves the reaction of 3,5-dioxo-1,2,4-triazine or its derivatives with azide sources. One common method involves the use of sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group on the triazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Azido-2-oxo-1,2lambda~5~,4-triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Azido-2-oxo-1,2lambda~5~,4-triazine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Azido-2-oxo-1,2lambda~5~,4-triazine involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form tetrazole derivatives, which can further interact with biological targets. The compound’s reactivity is influenced by the electronic properties of the triazine ring and the presence of electron-withdrawing or electron-donating substituents .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Substituent Effects on Reactivity and Stability

3-Amino-1,2,4-triazine Derivatives
  • Example: 3-Amino-4H-5-oxo-1,2,4-triazine (tautomer of 6-azaisocytosine) Reactivity: The amino (-NH₂) group facilitates nucleophilic substitution and hydrogen bonding, making it suitable for drug design (e.g., anticancer agents). Thermal Stability: Amino-substituted triazines exhibit higher thermal stability (critical for pharmaceutical storage) compared to azido derivatives, which may decompose exothermically due to the labile N₃ group .
Halogenated Derivatives (3-Chloro-/6-Bromo-1,2,4-triazine)
  • Example : 3-Chloro-1,2,4-triazine, 6-Bromo-1,2,4-triazine
    • Reactivity : Halogens (Cl, Br) act as leaving groups, enabling nucleophilic aromatic substitution. The azido group in 3-azido-2-oxo-triazine shares this reactivity but releases N₂ gas during displacement, complicating reaction control .
    • Applications : Halogenated triazines are intermediates in agrochemicals and pharmaceuticals, whereas azido derivatives are preferred for bioorthogonal tagging .
5-Oxo-1,2,4-triazine Derivatives
  • Example : 5-Oxo-1,2,4-triazines synthesized from N³-substituted amidrazones
    • Biological Activity : These derivatives show antifungal and anti-inflammatory properties. The additional oxo group at position 5 enhances polarity, improving solubility but reducing membrane permeability compared to 3-azido-2-oxo-triazine .

Comparative Physicochemical Properties

Compound Substituents Thermal Stability Reactivity Highlights Key Applications
3-Azido-2-oxo-1,2λ⁵,4-triazine N₃ (C3), =O (C2) Moderate Click chemistry, explosive decomposition Bioconjugation, materials
3-Amino-4H-5-oxo-1,2,4-triazine NH₂ (C3), =O (C5) High Hydrogen bonding, drug scaffolds Anticancer agents
3-Chloro-1,2,4-triazine Cl (C3) High Nucleophilic substitution Agrochemical intermediates
5-Oxo-1,2,4-triazine =O (C5) Moderate-High Antifungal activity Pharmaceuticals

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